molecular formula C7H11BrN2 B1467590 4-(bromomethyl)-3-isopropyl-1H-pyrazole CAS No. 2092310-32-0

4-(bromomethyl)-3-isopropyl-1H-pyrazole

Cat. No.: B1467590
CAS No.: 2092310-32-0
M. Wt: 203.08 g/mol
InChI Key: DPFDMXZDTSCJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-isopropyl-1H-pyrazole is a chemical compound characterized by its bromomethyl group and isopropyl group attached to a pyrazole ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-isopropyl-1H-pyrazole: The compound can be synthesized by the bromination of 3-isopropyl-1H-pyrazole using bromine in the presence of a suitable catalyst.

  • Alkylation of Pyrazole Derivatives: Another method involves the alkylation of pyrazole derivatives with appropriate alkyl halides under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: Some industrial setups may use a continuous process for the production of this compound, ensuring a steady supply and consistent quality.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can undergo reduction reactions to remove the bromine atom.

  • Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound-5-carboxylic acid.

  • Reduction: Reduction can yield 3-isopropyl-1H-pyrazole.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Bromomethyl)-3-isopropyl-1H-pyrazole is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(bromomethyl)-3-isopropyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The isopropyl group can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

4-(Bromomethyl)-3-isopropyl-1H-pyrazole is compared with other similar compounds to highlight its uniqueness:

  • 4-(Bromomethyl)benzoic Acid: Similar in having a bromomethyl group but differs in the presence of a carboxylic acid group.

  • 3-Isopropyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

  • 4-(Bromomethyl)-1H-pyrazole: Similar structure but without the isopropyl group, affecting its chemical properties and reactivity.

Properties

IUPAC Name

4-(bromomethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDMXZDTSCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-3-isopropyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.